![molecular formula C13H15NO2 B2681448 6-Methyl-1H-spiro[indole-3,4'-oxane]-2-one CAS No. 2167124-53-8](/img/structure/B2681448.png)
6-Methyl-1H-spiro[indole-3,4'-oxane]-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Methyl-1H-spiro[indole-3,4’-oxane]-2-one” is a complex organic compound. It belongs to the class of spiro-fused indoles . The indole nucleus is a privileged scaffold (N-heterocycle) found in nature . N-fused polycyclic indoles are motifs present in a wide range of natural products and pharmaceuticals that exhibit important biological activities .
Synthesis Analysis
The synthesis of new spiro-fused indoles has been achieved using a flow reactor under ultrasonic irradiation in a one-pot methodology . The reactivity of biobased building blocks, including acrylic acids and formamides, was essential to achieve such highly functionalized molecular targets . A four-step process with a 2–3 min residence time, and no aqueous work-up, created spiro [indoline-succinimides], spiro [indole-pyrrolo-succinimides] and spiro [indole-pyrido-succinimides] with high overall yields .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “6-Methyl-1H-spiro[indole-3,4’-oxane]-2-one” include carbamoylation and imidation reactions under ultrasonic irradiation . These reactions are part of a one-pot methodology that enables the fast synthesis of new spiro-fused indoles .Aplicaciones Científicas De Investigación
Novel Probes for Mercury Detection
A novel spirooxazine derivative has been synthesized and studied for its application in the colorimetric detection of Hg²⁺ and CH₃Hg⁺ ions. This compound exhibited high selectivity and sensitivity, transforming structurally to indicate the presence of these ions, demonstrating its potential for environmental monitoring and safety applications (Supak Pattaweepaiboon et al., 2020).
Corrosion Inhibition
Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives have been identified as effective green corrosion inhibitors for mild steel in hydrochloric acid, offering a promising avenue for industrial applications in corrosion protection. These compounds showcase the integration of organic synthesis with material preservation, providing insights into the molecular design of corrosion inhibitors (N. Gupta et al., 2018).
Enhancing Organic Synthesis
Research has demonstrated the organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity, highlighting the compound's relevance in creating biologically active molecules. This work paves the way for new drug discovery and development processes, emphasizing the importance of spiro compounds in medicinal chemistry (Xiao-Hua Chen et al., 2009).
Green Synthesis Approaches
A greener synthesis method has been developed for spiro[indole-3,5'-[1,3]oxathiolanes], using ultrasound promotion in water. This approach not only underscores the environmental benefits of using less toxic solvents and energy-efficient methods but also the versatility of spiro compounds in organic synthesis (A. Dandia et al., 2010).
Direcciones Futuras
The future directions for “6-Methyl-1H-spiro[indole-3,4’-oxane]-2-one” and similar compounds could involve the development of novel synthetic strategies to form new chemical entities in a stereoselective manner . This could be significant in organic and medicinal chemistry, as these structures are important for applications in medicinal chemistry, as intermediates or final products in total synthesis, and as model compounds for the development of enantioselective catalytic methodologies .
Mecanismo De Acción
Target of Action
Indole derivatives, which include 6-methyl-1h-spiro[indole-3,4’-oxane]-2-one, are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with various targets in the body, leading to changes in cellular function .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Indole derivatives are known to have various biologically vital properties .
Propiedades
IUPAC Name |
6-methylspiro[1H-indole-3,4'-oxane]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-9-2-3-10-11(8-9)14-12(15)13(10)4-6-16-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGPLHQXFPYOKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3(CCOCC3)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methylbenzamide](/img/structure/B2681365.png)
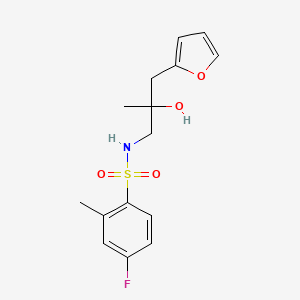
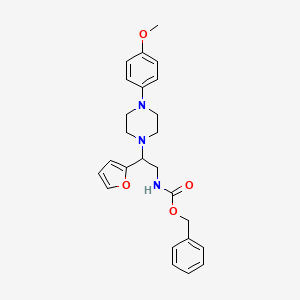
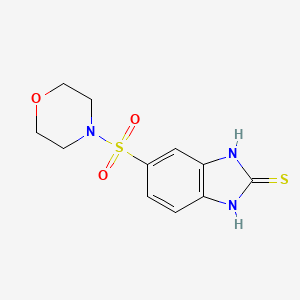
![N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide](/img/structure/B2681372.png)

![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B2681374.png)
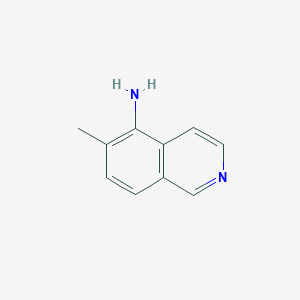
![3-[(3-Nitropyridin-2-yl)amino]benzamide](/img/structure/B2681376.png)
![3,5-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2681377.png)
![N-methyl-N-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2681381.png)
![Benzyl[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride](/img/structure/B2681382.png)
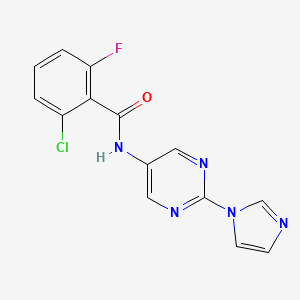
![3-tert-Butyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2681388.png)
